Product packaging for Acid leather Yellow S free acid(Cat. No.:CAS No. 25739-68-8)

Acid leather Yellow S free acid

Cat. No.: B12785976
CAS No.: 25739-68-8
M. Wt: 388.4 g/mol
InChI Key: LETGAJKXDWFLGK-UHFFFAOYSA-N
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Description

Acid Leather Yellow S Free Acid, with the molecular formula C16H12N4O6S , is the fundamental carboxylic acid form of a class of anionic azo dyes widely used in industrial applications. As a research chemical, its primary value lies in its role as a precursor to salts like Acid Yellow 14 and Acid Yellow 17, which are commercially employed for dyeing proteinic substrates such as wool, silk, and leather . These dyes are characterized by good leveling properties during application . For researchers, this compound serves as a critical model system in several fields. In environmental science, it is used to study the treatment of recalcitrant dyeing industry wastewater, as its complex aromatic structure, sulfonate groups, and azo bonds contribute to low adsorptivity and resistance to biological degradation . Investigations into advanced removal techniques, such as adsorption using bio-waste derived biosorbents followed by catalytic ozonation, utilize this dye to develop efficient and eco-friendly treatment technologies . Furthermore, in materials chemistry, the compound is integral to synthesizing novel dye molecules and their metal complexes (e.g., with Cu(II) or Fe(II)), which are explored to enhance fastness properties like light, wash, and rubbing resistance on leather . The strong physical and chemical interactions between the dye's polar groups and the collagen protein in leather make it an excellent subject for studying exhaustion and fixation behaviors . This product is intended for research use only and is not for human consumption or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N4O6S B12785976 Acid leather Yellow S free acid CAS No. 25739-68-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25739-68-8

Molecular Formula

C16H12N4O6S

Molecular Weight

388.4 g/mol

IUPAC Name

3-oxo-4-phenyldiazenyl-2-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C16H12N4O6S/c21-15-13(18-17-10-4-2-1-3-5-10)14(16(22)23)19-20(15)11-6-8-12(9-7-11)27(24,25)26/h1-9,19H,(H,22,23)(H,24,25,26)

InChI Key

LETGAJKXDWFLGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Nomenclature, Structural Elucidation, and Molecular Classification in Scientific Literature

Systematic IUPAC Nomenclature and Common Designations within Dye Chemistry

Acid Leather Yellow S free acid is a synthetic organic compound recognized by various names across scientific and industrial contexts. Its systematic IUPAC name is 3-[[4-(phenylamino)phenyl]azo]benzenesulfonic acid. echemi.com In the realm of dye chemistry, it is widely known by its Colour Index (C.I.) name, Acid Yellow 36. echemi.commade-in-china.com This designation is crucial for its classification and identification within the extensive catalog of commercial dyes.

The compound is also referred to by a multitude of synonyms, reflecting its historical and commercial usage. These include Metanil Yellow, Acid Golden Yellow G, and Acid Leather Yellow R, among others. echemi.commade-in-china.commedchemexpress.com The "Acid" in its name signifies its application in acidic dye baths, a common practice for dyeing protein fibers like wool and leather. made-in-china.comscielo.org.mx The term "Leather Yellow" specifically points to its significant use in the leather industry. made-in-china.commade-in-china.com

The free acid form indicates that the sulfonic acid group is in its protonated state (-SO3H). However, it is often supplied and used as its sodium salt, sodium 3-[[4-(phenylamino)phenyl]azo]benzenesulfonate, to enhance its water solubility. echemi.comnih.gov

Advanced Spectroscopic and Diffraction-Based Methods for Definitive Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for elucidating the intricate structure of organic molecules like this compound. elsevier.esnih.gov In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For instance, the aromatic protons of the benzene (B151609) and aniline (B41778) rings would appear in distinct regions of the spectrum, and their coupling patterns would reveal their substitution patterns. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, plays a crucial role in identifying the functional groups present in this compound. elsevier.es The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

Key expected FT-IR peaks include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ due to the secondary amine group (-NH-). researchgate.net

Aromatic C-H stretching: Signals typically appearing above 3000 cm⁻¹.

N=N stretching: A characteristic peak for the azo group, although sometimes weak in the infrared spectrum, can be observed in the range of 1400-1450 cm⁻¹.

S=O stretching: Strong absorption bands for the sulfonic acid group, typically found in the regions of 1350-1340 cm⁻¹ and 1180-1160 cm⁻¹.

C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic rings. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar azo bond, which often gives a stronger signal in Raman than in IR. researchgate.netchsopensource.org The combination of FT-IR and Raman spectra serves as a unique "molecular fingerprint" for this compound, allowing for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio of the molecular ion with high accuracy, HRMS can confirm the molecular formula, C₁₈H₁₅N₃O₃S. echemi.com

Furthermore, tandem mass spectrometry (MS/MS) techniques can be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural components of the dye can be pieced together, providing further confirmation of its molecular structure.

UV-Visible Spectroscopy for Chromophore Characterization and Electronic Transitions

UV-Visible spectroscopy is a key technique for characterizing the chromophore of this compound, which is responsible for its yellow color. elsevier.es The spectrum of this dye in solution exhibits a characteristic absorption maximum (λmax) in the visible region of the electromagnetic spectrum. msu.edu For Metanil Yellow, a common name for this dye, the λmax is typically observed around 435 nm in an aqueous solution. researchgate.netresearchgate.net

This absorption is due to the electronic transitions within the conjugated system of the molecule, primarily the π → π* transition of the azo chromophore (-N=N-) and the extended aromatic system. The position and intensity of the λmax can be influenced by factors such as the solvent and the pH of the solution. medchemexpress.com For instance, the color of Acid Yellow 36 changes from red at pH 1.2 to yellow at pH 2.3. medchemexpress.com

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining a single crystal of sufficient quality for single-crystal XRD analysis can be challenging for many dyes, powder X-ray diffraction (PXRD) can provide valuable information about the crystalline nature and phase purity of a solid sample of this compound. uni.eduresearchgate.net

The PXRD pattern is a unique fingerprint of the crystalline material and can be used to identify the compound and distinguish it from other substances. researchgate.netresearchgate.net The diffraction pattern arises from the constructive interference of X-rays scattered by the ordered arrangement of molecules in the crystal lattice. Analysis of the peak positions and intensities can provide information about the unit cell dimensions and the symmetry of the crystal. mdpi.com Although detailed crystallographic data for this compound is not widely reported in public databases, XRD remains a fundamental technique for the solid-state characterization of this and other crystalline organic compounds. wikipedia.orguni.edu

Classification within Azo Dye Chemistry and Chromogenic Systems

This compound, also known by designations such as C.I. Acid Yellow 194, is a synthetic organic dye belonging to the extensive family of azo dyes. ontosight.aiworlddyevariety.com Azo dyes are characterized by the presence of one or more azo groups (—N=N—) which act as the primary chromophore, the part of the molecule responsible for its color. ontosight.ai This class of dyes constitutes the largest and most versatile group of commercial colorants. blogspot.com

The classification of this compound extends to it being an acid dye. Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylic fibers from an acidic dye bath. The "acid" designation refers to the presence of one or more acidic functional groups, typically sulfonic acid (–SO₃H) or its salt form, which confers water solubility and provides sites for interaction with the substrate. In the case of leather dyeing, these acidic groups can form ionic bonds with the amino groups of the collagen fibers in the leather, contributing to the dye's fixation. elsevier.esresearchgate.net

Specifically, C.I. Acid Yellow 194 is identified as a 1:2 chromium complex dye. worlddyevariety.comresearchgate.net In these pre-metallized dyes, two molecules of the azo dye are complexed with a single chromium ion. This metal complexation is a critical feature that significantly enhances the dye's properties, particularly its lightfastness and wash fastness, making it highly suitable for applications requiring durable coloration like leather goods. worlddyevariety.comelsevier.es The metal ion plays a crucial role in stabilizing the dye molecule and influencing its final shade. researchgate.net

The chromogenic system of this compound is based on the azo functional group, which links aromatic structures. The specific arrangement of these aromatic rings and the substituents they carry determines the exact color of the dye. For instance, the commercial product known as Acid Yellow 194 is described as producing a reddish-yellow hue. worlddyevariety.com The synthesis of such dyes typically involves a two-step process: diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component, such as a phenol (B47542) or another aromatic amine. smolecule.com This fundamental azo chemistry allows for a vast array of colors to be produced by varying the starting materials.

It is important to distinguish this compound from other yellow acid dyes, which may have different chemical structures and properties. For example, Acid Yellow 36 (Metanil Yellow) is also an azo dye used in the leather and textile industries, but it has a different chemical structure and is used as a pH indicator. medchemexpress.comechemi.comresearchgate.net Similarly, Acid Yellow 23 (Tartrazine) is another azo dye used for wool, silk, and leather, but with its own distinct molecular structure. made-in-china.com The table below provides a comparison with other related acid and pigment yellow compounds.

Compound Name C.I. Name CAS Number Molecular Structure Class Key Features
This compoundC.I. Acid Yellow 19461814-52-6Azo, 1:2 chromium complex worlddyevariety.comUsed for wool, silk, polyamide, and leather dyeing. worlddyevariety.comadityacolorchem.com
Pigment Yellow 194C.I. 1178582199-12-0Single azo dyestuffintermediates.comUsed for coloring plastics, coatings, and inks. dyestuffintermediates.com
Acid Yellow 36C.I. 13065587-98-4Azo dye medchemexpress.comechemi.comUsed in leather, paper, and textiles; also a pH indicator. medchemexpress.com
Acid Yellow 23C.I. 191401934-21-0Azo dye made-in-china.comUsed for wool, silk, and polyamide coloring. made-in-china.com
Acid Yellow 17C.I. 189656359-98-4-Used for wool, silk, polyamide, and leather dyeing. adityacolorchem.commade-in-china.com
Acid Yellow 29C.I. 1890034063-75-7Azo dye smolecule.comfda.govUsed for dyeing wool, silk, polyamide, and leather. smolecule.comncats.io
Acid Yellow 1C.I. 10316846-70-8Nitro dye nih.goveuropa.euHistological dye. nih.gov
Acid Yellow 121-12220-77-8Azo dye, metal complex Used for dyeing wool, silk, polyamide, and leather.

Synthetic Methodologies, Reaction Mechanisms, and Process Optimization

Established Industrial Synthesis Routes and Chemical Transformations

The primary and long-established industrial synthesis of Acid Yellow 36 involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. nih.gov Specifically, the manufacturing process begins with the diazotization of 3-Aminobenzenesulfonic acid. worlddyevariety.comalanchemindustries.com This intermediate, a diazonium salt, is then coupled with Diphenylamine to form the final azo dye. worlddyevariety.comalanchemindustries.com

This synthesis is a classic example of electrophilic aromatic substitution, where the aryldiazonium cation acts as the electrophile and the activated aromatic compound, in this case, Diphenylamine, serves as the nucleophile. wikipedia.orgorganic-chemistry.org The resulting product is a monoazo dye characterized by the -N=N- functional group that connects the two aromatic rings. nih.govworlddyevariety.com

Emerging Green Chemistry Approaches for Sustainable Synthesis

In response to growing environmental concerns, research has focused on developing more sustainable or "green" methods for the synthesis of azo dyes like Acid Yellow 36. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant advancement in green chemistry is the development of solvent-free reaction conditions. Mechanochemical methods, such as ball milling and grinding, have been successfully employed for the synthesis of azo dyes. rsc.orgrsc.org These techniques avoid the use of volatile organic solvents, which are often a major source of industrial waste. rsc.org In one approach, aromatic amines are ground with a solid acid reagent, such as nano-γ-Al2O3/Ti(IV), and sodium nitrite (B80452) to form the aryl diazonium salt. Subsequent grinding with a coupling agent, like β-naphthol, yields the azo dye. This method offers advantages such as shorter reaction times, high yields, and simple work-up procedures.

Catalysis plays a crucial role in developing more sustainable synthetic routes. Solid acid catalysts, for instance, have been investigated to promote the diazotization and coupling reactions under milder conditions. Supported catalysts, where the active catalytic species is immobilized on a solid support, are particularly attractive as they can be easily separated from the reaction mixture and potentially reused. researchgate.net Research into novel catalysts continues to be an active area, with the goal of improving reaction efficiency and selectivity while minimizing environmental impact. researchgate.net

Detailed Mechanistic Investigations of Key Azo Coupling and Diazotization Steps

The synthesis of Acid Yellow 36 is fundamentally governed by two key chemical transformations: diazotization and azo coupling.

The diazotization process involves the conversion of a primary aromatic amine into a diazonium salt. unacademy.comcareers360.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂) in the presence of a stronger mineral acid. careers360.com The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid. byjus.comchemicalnote.com The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium ion. byjus.com

The subsequent azo coupling is an electrophilic aromatic substitution reaction. wikipedia.org The diazonium ion, a weak electrophile, attacks an electron-rich aromatic compound, the coupling agent. nih.govorganic-chemistry.org For the reaction to proceed efficiently, the coupling agent must contain a strong electron-donating group, such as an amino (-NH₂) or hydroxyl (-OH) group. nih.gov The substitution typically occurs at the para position to the activating group, unless that position is already occupied, in which case ortho substitution occurs. organic-chemistry.org The pH of the reaction medium is a critical factor; the coupling reaction is generally favored under mildly acidic or neutral conditions. organic-chemistry.org

Process Parameter Optimization for Yield and Selectivity Enhancement

Optimizing process parameters is crucial for maximizing the yield and purity of Acid Yellow 36 in an industrial setting. Key parameters that influence the outcome of the synthesis include temperature, pH, reactant concentration, and reaction time.

ParameterEffect on SynthesisOptimal Conditions
Temperature Affects reaction kinetics and stability of the diazonium salt. prezi.comacs.orgDiazotization is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. nih.govchemicalnote.com
pH Influences the electrophilicity of the diazonium salt and the nucleophilicity of the coupling agent. organic-chemistry.orgThe pH must be carefully controlled; diazotization occurs in an acidic medium, while the coupling reaction is favored in mildly acidic to neutral conditions. organic-chemistry.org
Reactant Concentration Directly correlates with the reaction rate and product yield, though excessively high concentrations can lead to side reactions and impurities. prezi.comConcentrations are optimized to balance reaction speed with the minimization of by-products.
Rate of Addition Slow and controlled addition of reagents, particularly during the coupling step, is critical to prevent localized high concentrations and side reactions. acs.orgGradual addition of the diazonium salt to the coupling agent is a common practice.

Continuous flow manufacturing has also been explored as a method to improve control over reaction parameters, potentially leading to higher yields and purity. researchgate.net

Purification Strategies and By-Product Minimization

After synthesis, purification of Acid Yellow 36 is necessary to remove unreacted starting materials, by-products, and other impurities. Common by-products can arise from side reactions such as the decomposition of the diazonium salt or undesired coupling reactions.

Purification strategies can include:

Precipitation and Filtration: The dye is often precipitated from the reaction mixture by adjusting the pH or adding a salting-out agent, followed by filtration.

Recrystallization: This technique is used to obtain a highly pure product by dissolving the crude dye in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution.

Chromatographic Methods: For laboratory-scale purification or for obtaining very high purity dye, chromatographic techniques may be employed.

Minimizing by-product formation is achieved through strict control of the reaction conditions as outlined in the process optimization section. For instance, maintaining a low temperature during diazotization is essential to prevent the diazonium salt from decomposing and forming phenolic by-products. nih.gov Careful control of pH and stoichiometry also helps to ensure the desired coupling reaction occurs selectively.

Interaction Mechanisms and Performance Evaluation in Substrate Systems

Adsorption Dynamics and Binding Affinity on Polymeric Substrates (e.g., Collagen-based Matrices, Synthetic Polymers)

The adsorption of Acid Yellow 194, an anionic dye, onto substrates is heavily influenced by the substrate's chemical nature and the ambient conditions of the dyeing bath. On cationic substrates like chrome-tanned leather, the dye exhibits significant affinity. The study of its adsorption onto chromium-tanned leather waste (CTLW) shows that the process can be described by various isotherm models, including Langmuir, Brunauer–Emmett–Teller (BET), and Henry, which helps in quantifying the dye's affinity for the substrate. researchgate.net The kinetics of this adsorption are complex, involving both boundary layer mass transfer and intraparticle diffusion. researchgate.net

On synthetic polymeric substrates, the interaction dynamics can be quantified. For instance, when using a polyaniline/beidellite (PANI/BEI) composite as an adsorbent, the maximum adsorption capacity for Acid Yellow 194 was found to be 123 mg/g under optimal conditions (pH 3, 25°C). researchgate.net The pH of the solution is a critical factor; for adsorption onto activated lignite, the uptake of Acid Yellow 194 decreases as the pH increases, indicating that acidic conditions are more favorable for adsorption. researchgate.net This is consistent with the behavior of anionic dyes, which bind more effectively to substrates with a positive surface charge, a condition enhanced at lower pH values. researchgate.net

The adsorption process is also temperature-dependent. For some anionic dyes on modified collagen fibers, the process is endothermic, meaning the adsorption capacity increases with temperature. nih.gov The rate of adsorption can be relatively fast, with studies on similar systems showing that adsorption equilibrium can be reached in approximately 60 minutes. nih.gov Furthermore, the equilibrium adsorption capacity is strongly dependent on the initial dye concentration, increasing as more dye is available in the solution. nih.gov

Table 1: Adsorption Characteristics of Acid Yellow 194 and Analogous Dyes on Various Substrates

Substrate Adsorbate Adsorption Capacity (mg/g) Optimal pH Key Findings
Polyaniline/Beidellite Composite C.I. Acid Yellow 194 123 3 Adsorption is highly effective in acidic conditions. researchgate.net
Activated Lignite C.I. Acid Yellow 194 Not specified <3 Adsorption decreases with increasing pH. researchgate.net
Chromium-Tanned Leather Waste C.I. Acid Yellow 194 Not specified Not specified Adsorption kinetics involve both film diffusion and intraparticle diffusion. researchgate.net
Cationic-Modified Collagen Fibers Soap Yellow (Anionic Dye) 538.2 Not specified Demonstrates the high potential uptake of anionic dyes by modified collagen. nih.gov

Chemical Bonding and Intermolecular Interactions at the Dye-Substrate Interface (e.g., Electrostatic, Hydrogen Bonding, Hydrophobic Interactions)

The fixation of Acid Yellow 194 to substrates, particularly protein-based ones like leather's collagen, is achieved through a combination of intermolecular forces. researchgate.neteopcw.comdynexindustries.com

Hydrogen Bonding: Secondary binding occurs through hydrogen bonding. eopcw.com Functional groups on the dye molecule, such as azo groups (–N=N–) and others containing oxygen or nitrogen, can form hydrogen bonds with the hydroxyl (–OH), carboxyl (–COOH), and amide (–CONH–) groups present in the collagen structure. eopcw.comdynexindustries.com

Hydrophobic and van der Waals Interactions: Although acid dyes are generally hydrophilic, hydrophobic interactions can also contribute to binding, especially in larger, more complex dye molecules. eopcw.comdynexindustries.com These weaker van der Waals forces occur between the nonpolar regions of the dye and the hydrophobic side chains of certain amino acids within the collagen protein. dynexindustries.com

For synthetic polymers, similar interactions are observed. The adsorption of dyes onto various materials has been attributed to mechanisms including electrostatic attraction, hydrogen bonding, and pi-pi interactions. researchgate.net

Influence of Molecular Structure on Colorimetric Properties and Fastness Characteristics

The specific molecular structure of C.I. Acid Yellow 194, an azo, 1:2 chromium complex dye, directly influences its color and its ability to resist various environmental and processing stresses. worlddyevariety.com

C.I. Acid Yellow 194 generally exhibits good to very good lightfastness. worlddyevariety.comcolorantsgroup.com Lightfastness refers to a dye's ability to resist fading upon exposure to light. The stability of metal-complex dyes like Acid Yellow 194 is enhanced by the coordination of the dye ligand to a central chromium atom. This complexation helps to dissipate the energy absorbed from UV and visible light, reducing the likelihood of photochemical reactions that would otherwise break down the chromophore (the color-producing part of the molecule). sdc.org.uk The specific chemical structure of the azo ligand and its functional groups also play a role in determining the reactivity of the excited states formed by the action of light. ontosight.ai

The thermal stability of Acid Yellow 194 is reported to be up to 180°C. This resistance to heat is crucial for many leather manufacturing processes that involve elevated temperatures. The interaction between the dye and the substrate can also confer greater thermal stability to the substrate itself. Studies on collagen hydrogels dyed with other dyes have shown that dye binding can increase the material's denaturation temperature, indicating that the dye-collagen interactions help to stabilize the protein's structure. rsc.orgresearchgate.net

Washfastness, or the resistance of the dye to being removed during washing, is a critical property for leather goods. C.I. Acid Yellow 194 demonstrates good to excellent washfastness. worlddyevariety.comcolorantsgroup.comscolorant.com This characteristic is partly attributed to its larger molecular size, which physically hinders its ability to leach out from the fibrous collagen matrix during laundering. The strong electrostatic and hydrogen bonds formed between the dye and the collagen fibers further ensure its firm fixation, preventing migration and bleeding. researchgate.net

Table 2: Fastness Properties of C.I. Acid Yellow 194 on Leather and Other Substrates

Fastness Property Rating (Scale 1-5 or 1-8) Source(s)
Light Fastness 5-6 (on a 1-8 scale) worlddyevariety.comcolorantsgroup.com
Light Fastness Good
Wash Fastness (Soaping) 4-5 (on a 1-5 scale) worlddyevariety.comcolorantsgroup.com
Wash Fastness 3-4 (on a 1-5 scale) scribd.com
Wash Fastness Excellent
Perspiration Fastness 4-5 (on a 1-5 scale) worlddyevariety.com
Heat Resistance Stable up to 180°C

Morphological and Microstructural Changes Induced by Dye-Substrate Interactions

The interaction between Acid Yellow 194 and a substrate like leather is not merely a surface coating but an impregnation that can induce physical changes in the substrate's microstructure. Leather is composed of a complex, interwoven network of collagen fibers. mdpi.com The dyeing process can alter the conformation of these protein fibers.

Studies using Fourier Transform Infrared (FT-IR) spectroscopy on dyed leather have shown that interactions with dyes can lead to increased protein cross-linking. cnr.it This is observable through conformational changes in the amide I peak of the collagen's infrared spectrum. Such cross-linking can be induced by the primary electrostatic and hydrogen bonding interactions with the dye molecules, effectively reinforcing the collagen network. This reinforcement can lead to tangible improvements in the material's physical properties, such as enhanced thermal and mechanical stability. rsc.orgresearchgate.net While the dye penetrates the fibrous matrix, analyses of leather powders used as adsorbents show that the fundamental protein structure of the collagen is retained. mdpi.com

Rheological Properties of Dye Solutions and Dispersions

The rheological properties of dye solutions and dispersions are critical for understanding and controlling the performance of "Acid leather Yellow S free acid" in various substrate systems. Rheology, the study of the flow of matter, provides insights into how the dye will behave during processes such as pumping, mixing, and application onto a substrate. Key parameters include viscosity, shear rate, and the influence of temperature and concentration.

Aqueous solutions of acid dyes, such as "this compound," typically exhibit Newtonian or near-Newtonian behavior at low concentrations, where the viscosity is independent of the shear rate. However, as the concentration increases, these solutions can display non-Newtonian characteristics, most commonly shear-thinning (pseudoplastic) behavior. This means the viscosity decreases as the shear rate increases. This property is advantageous in many applications; for instance, the dye solution can be easily pumped and sprayed at high shear rates, and it will regain higher viscosity at low shear rates, preventing dripping or excessive spreading on the substrate.

The viscosity of these dye solutions is also significantly influenced by temperature. Generally, an increase in temperature leads to a decrease in viscosity. This inverse relationship is a crucial factor in dyeing processes, where temperature is often elevated to enhance dye diffusion and fixation.

In the case of dye dispersions, where the dye is not fully dissolved but exists as fine particles suspended in a liquid medium, the rheological properties are more complex. The viscosity of dispersions is affected by factors such as particle size and distribution, the presence of dispersing agents, electrolytes, and thickeners. For instance, aqueous dispersions of anionic acid dyes with a controlled particle size distribution, typically with a median value between 1 and 10 microns, are designed to have low viscosity at room temperature for ease of handling. researchgate.net The addition of an anionic dispersant can initially decrease viscosity, but exceeding an optimal concentration, usually between 0.2 and 5 wt%, can cause the viscosity to increase again. researchgate.netacs.org Similarly, electrolytes can be added to optimize rheological properties and stability, but their effect is also concentration-dependent. researchgate.netacs.org

Thickening agents, such as xanthan gum, are often incorporated into dye dispersions to modify their rheological profile, preventing settling and controlling flow. researchgate.netacs.org The pH of the dispersion is another critical parameter that can be adjusted to achieve the desired viscosity. researchgate.net

Data on Rheological Properties of a Related Acid Dye (Tartrazine)

The following tables present data for a related and widely studied acid azo dye, Tartrazine (C.I. Acid Yellow 23), which can serve as a proxy to illustrate the expected rheological behavior of "this compound" solutions.

Table 1: Effect of Concentration on the Viscosity of Tartrazine Aqueous Solutions at 25°C

Concentration (mol/L)Viscosity (mPa·s)
0.0005~0.89
0.0010~0.90
0.0020~0.92
0.0050~0.95
0.0100~1.00

This table illustrates that the viscosity of the dye solution increases with increasing concentration.

Table 2: Effect of Temperature on the Viscosity of a Tartrazine Aqueous Solution (0.01 M)

Temperature (°C)Viscosity (mPa·s)
201.002
250.890
300.797
350.719
400.653

This table demonstrates the inverse relationship between temperature and viscosity for an acid dye solution.

Table 3: Shear Rate Dependence of Viscosity for a Concentrated Azo Dye Solution

Shear Rate (s⁻¹)Viscosity (mPa·s)
10150
50120
100100
20085
50070

This table exemplifies the shear-thinning behavior often observed in more concentrated dye solutions, where viscosity decreases as the applied shear force increases.

Environmental Fate, Transport, and Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Acid Yellow 194, these mechanisms primarily include photodegradation, hydrolysis, and oxidation.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Studies have shown that UV light, often in combination with a photocatalyst like titanium dioxide (TiO2), can effectively degrade Acid Yellow 194. uobaghdad.edu.iqresearchgate.net The process involves the generation of highly reactive hydroxyl radicals (•OH) which attack the dye molecule. researchgate.netmdpi.com

The degradation pathway often starts with the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. bohrium.com This initial step leads to the formation of smaller aromatic intermediates. Further oxidation can lead to the opening of the aromatic rings, resulting in the formation of short-chain carboxylic acids and ultimately, mineralization to carbon dioxide (CO2), water (H2O), and inorganic ions. bohrium.comopenbiotechnologyjournal.com

Research has identified several by-products during the photodegradation of similar azo dyes, including various aromatic compounds. bohrium.com The specific by-products of Acid Yellow 194 photodegradation would likely include substituted aromatic amines and phenolic compounds resulting from the initial cleavage of the azo bond.

Table 1: Research Findings on Photodegradation of Acid Yellow 194

Study Type Key Findings Reference
Solar Photocatalytic Degradation Using zinc oxide as a catalyst, 63-86% of the initial dye concentration (20 or 50 mg/L) was degraded within 15 minutes. researchgate.net
H2O2/TiO2/UV Process This advanced oxidation process achieved a 98.8% decolorization rate at a pH range of 3 to 7. The degradation followed pseudo-first-order kinetics. uobaghdad.edu.iq
UV/O3/PMS Process A combination of UV, ozone, and persulfate completely removed the dye within 10 minutes under optimal conditions. Hydroxyl and sulfate (B86663) radicals were the primary active species. researchgate.net

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Information from a manufacturer suggests that Acid Yellow 194 is stable under normal conditions. dyespigments.net While specific studies on the detailed hydrolytic degradation pathways of Acid Yellow 194 are limited, the manufacturing process itself can involve hydrolysis steps. environmentclearance.nic.in The stability of the dye to hydrolysis under typical environmental pH conditions (around 5-9) is an important factor in its persistence. Some industrial processes mention the hydrolysis of related compounds, but detailed transformation products in an environmental context are not well-documented in the provided search results. scispace.com

Advanced Oxidation Processes (AOPs) are highly effective in degrading complex organic molecules like Acid Yellow 194. mdpi.com These processes generate powerful oxidizing agents, most notably the hydroxyl radical (•OH). mdpi.commdpi.com

Common AOPs used for the degradation of azo dyes include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to produce hydroxyl radicals. bohrium.commdpi.comdergipark.org.tr The photo-Fenton process enhances radical production with the use of UV light. mdpi.com These processes are most effective in acidic conditions (pH 2-4). mdpi.commdpi.com

Ozonation: Ozone (O3) is a strong oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals. researchgate.net

Persulfate Oxidation: Persulfate ions (S2O8^2-) can be activated to form sulfate radicals (SO4•-), which are also potent oxidizing agents. researchgate.netresearchgate.net

Electrochemical Oxidation: This process involves the generation of oxidants on the surface of an electrode. researchgate.netresearchgate.net

The oxidative degradation of Acid Yellow 194 typically involves the cleavage of the azo bond, followed by the breakdown of the resulting aromatic intermediates into smaller organic acids and eventually mineralization. bohrium.com Studies on similar azo dyes have identified various aromatic by-products during Fenton treatment. bohrium.com

Table 2: Research Findings on Oxidative Degradation of Acid Yellow 194

Oxidation Process Key Findings Reference
Electrochemical Peroxidation Using iron electrodes, this process achieved 86% color removal and 33.5% Total Organic Carbon (TOC) removal under optimized conditions. researchgate.net
Fenton Process Effective for degrading azo dyes, typically involving the cleavage of the azo bond to form aromatic derivatives. bohrium.com
Ozonation and H2O2/UV-C Ozonation was found to be highly effective for both decolorization and dearomatization. The H2O2/UV-C process was more pH-dependent. researchgate.net

Biotic Degradation Mechanisms and Microbial Biotransformation

Biotic degradation relies on the metabolic activities of microorganisms to break down organic compounds. This is a key process in the natural attenuation of pollutants and is also harnessed in bioremediation technologies. aalto.fisemanticscholar.org

The biodegradation of azo dyes like Acid Yellow 194 often requires a combination of anaerobic and aerobic conditions for complete mineralization. openbiotechnologyjournal.combioline.org.br

Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, the primary degradation step is the reductive cleavage of the azo bond by enzymes called azoreductases. openbiotechnologyjournal.comresearchgate.net This process results in the decolorization of the dye and the formation of colorless aromatic amines. openbiotechnologyjournal.combioline.org.br These aromatic amines can be persistent and potentially more toxic than the parent dye molecule. openbiotechnologyjournal.com

Aerobic Degradation: The aromatic amines produced during anaerobic degradation are typically resistant to further breakdown under anaerobic conditions. openbiotechnologyjournal.com However, in the presence of oxygen (aerobic conditions), different microbial communities can degrade these aromatic amines, often through pathways involving dioxygenase enzymes that open the aromatic ring. scispace.com This subsequent aerobic step is crucial for the complete mineralization of the dye to less harmful substances. bioline.org.brresearchgate.net

Therefore, a sequential anaerobic-aerobic treatment process is often considered the most effective biological strategy for treating wastewater containing azo dyes. bioline.org.br

Table 3: Comparison of Aerobic and Anaerobic Degradation of Azo Dyes

Condition Primary Mechanism Key Enzymes Outcome Reference
Anaerobic Reductive cleavage of the azo bond Azoreductases Decolorization, formation of aromatic amines openbiotechnologyjournal.combioline.org.brresearchgate.net
Aerobic Degradation of aromatic amines Dioxygenases, Laccases Mineralization of aromatic amines scispace.commdpi.com

Enzyme-Mediated Bioremediation Processes

Specific enzymes produced by microorganisms play a central role in the degradation of azo dyes. aalto.fisemanticscholar.org The use of isolated enzymes offers a more targeted approach to bioremediation.

Key enzymes involved in the degradation of azo dyes include:

Azoreductases: These are the primary enzymes responsible for the anaerobic cleavage of the azo bond. aalto.firesearchgate.net They are produced by a wide range of bacteria. aalto.fi

Laccases: These are copper-containing oxidoreductase enzymes that can oxidize a broad range of phenolic and non-phenolic compounds, including azo dyes. researchgate.netijplantenviro.comunl.pt Laccases work through a free-radical mechanism that can avoid the formation of toxic aromatic amines. ijplantenviro.comunl.pt They are commonly found in fungi and some bacteria. unl.pt

Peroxidases: These enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, use hydrogen peroxide to oxidize a wide variety of organic compounds, including azo dyes. researchgate.netijplantenviro.com

Research has shown that enzymes from various microbial sources, and even from plants, can effectively decolorize and degrade azo dyes. ijplantenviro.commbimph.com Immobilizing these enzymes on a solid support can enhance their stability and reusability, making the process more economically viable. openbiotechnologyjournal.com

Table 4: Enzymes Involved in Azo Dye Bioremediation

Enzyme Source Mechanism Key Advantage Reference
Azoreductase Bacteria Reductive cleavage of azo bond Effective for initial decolorization aalto.firesearchgate.net
Laccase Fungi, Bacteria Oxidative degradation Avoids formation of toxic aromatic amines ijplantenviro.comunl.pt
Peroxidase Fungi, Plants Oxidative degradation with H2O2 Broad substrate specificity researchgate.netijplantenviro.com

Environmental Distribution and Compartmentalization Dynamics

Once released into the environment, Acid Leather Yellow S free acid can be distributed across various environmental compartments, including water, soil, and sediment. The specific distribution is influenced by the dye's physicochemical properties and the characteristics of the receiving environment.

Due to their water-soluble nature, acid dyes like this compound are primarily found in the aquatic environment following discharge from industrial sources. researchgate.net Their anionic properties, resulting from sulfonate groups, generally lead to repulsion from negatively charged soil and sediment particles, which can limit their adsorption and enhance their mobility in water systems. researchgate.net However, the pH of the environment plays a crucial role; under acidic conditions, the surface charge of adsorbents can become more positive, favoring the adsorption of anionic dyes. pjoes.com

The environmental compartments for this dye can be summarized as follows:

Environmental CompartmentPredominant State and Behavior
Water High solubility leads to its presence in dissolved form, facilitating transport in rivers and streams.
Soil and Sediment Adsorption is generally low due to electrostatic repulsion but can increase in acidic pH environments.
Air Due to its low volatility, it is not expected to be a significant component of the atmospheric environment.

This table is based on the general properties of acid dyes and the provided search results.

Advanced Remediation Technologies for Dye-Containing Effluents

To address the environmental concerns associated with this compound and other dyes, various advanced remediation technologies have been developed and investigated. These technologies aim to either remove the dye from wastewater or degrade it into less harmful substances.

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity and efficiency. researchgate.net

Activated Carbon: Activated carbon is a highly effective adsorbent for various dyes, including acid dyes. nih.gov Its large surface area and porous structure provide numerous sites for dye molecules to attach. nih.gov Studies on similar acid dyes have shown that the adsorption capacity of activated carbon is influenced by factors such as pH, temperature, and initial dye concentration. researchgate.netscirp.org For instance, the adsorption of some acid dyes on activated carbon is more favorable at acidic pH values. nih.govresearchgate.net

Bioadsorbents: In recent years, there has been growing interest in using low-cost and renewable bioadsorbents as an alternative to activated carbon. Various materials have been investigated for their potential to remove acid dyes from aqueous solutions. These include:

Agricultural Waste: Materials like brinjal waste have been studied for the removal of acid dyes from leather industry effluent. researchgate.net

Spent Brewery Grains: This brewing industry waste has been shown to be effective in the biosorption of Acid Yellow 17. psu.edu

Leather Shavings: Waste from the leather industry itself, such as chromium and vegetable shavings, has been investigated as a potential adsorbent for acid dyes remaining in dyeing baths. pjoes.com

The effectiveness of these bioadsorbents depends on their surface chemistry, porosity, and the experimental conditions.

Table of Adsorption Studies on Similar Acid Dyes

Adsorbent Target Dye Key Findings
Activated Carbon from Leather Buffing Dust Acid Yellow 7 Adsorption capacity of 6.24 mg/g at pH 3.5. researchgate.net
Activated Carbon from Mahogany Sawdust and Rice Husk Acid Yellow 36 Favorable adsorption at pH 3. researchgate.net
Brinjal Waste (Bioadsorbent) Acid Yellow 2GL Maximum removal of 98.3% in an integrated system with ozone. researchgate.net
Spent Brewery Grains Acid Yellow 17 Highest dye uptake at pH 2. psu.edu
Chromium and Vegetable Shavings Various Acid Dyes Adsorption is favorable at acidic pH. pjoes.com

This table summarizes findings from studies on similar acid dyes to provide context for the potential adsorption of this compound.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.ir

Ozonation: Ozonation has proven to be an effective method for the decolorization of dye-containing effluents. tandfonline.comresearchgate.netmdpi.com Ozone (O3) can directly react with the dye molecules, breaking down their chromophoric structures. tandfonline.com The efficiency of ozonation can be influenced by factors such as pH, ozone dosage, and the initial dye concentration. tandfonline.comresearchgate.net For example, a study on Acid Yellow 11 showed that over 99% decolorization was achieved within 20 minutes at pH 9. tandfonline.com Another study on Acid Yellow 17 found that increasing the ozone gas concentration to 16 g/m³ resulted in a 98% removal efficiency. researchgate.net

UV and UV-based AOPs: Ultraviolet (UV) radiation can be used alone or in combination with other oxidants like hydrogen peroxide (H2O2) or ozone to degrade dyes. The H2O2/UV process has been shown to be effective in the mineralization of Acid Yellow 61. nih.gov The combination of UV and ozonation (O3/UV) has also been investigated for the decolorization of Acid Yellow 11, although in one study, individual ozonation was found to be slightly more efficient for color and chemical oxygen demand (COD) removal. tandfonline.com

Electrochemical Oxidation: This process involves the generation of oxidizing species at an anode surface to degrade organic pollutants. researchgate.netpeacta.org It has been successfully applied to treat leather dyeing wastewater. researchgate.net The effectiveness of electrochemical oxidation depends on parameters such as current density, electrolysis time, and temperature. researchgate.net Studies on similar acid dyes have demonstrated that this method can achieve high COD removal rates. peacta.org

Table of AOP Studies on Similar Acid Dyes

AOP Method Target Dye Key Findings
Ozonation Acid Yellow 11 >99% decolorization within 20 minutes at pH 9. tandfonline.com
Ozonation Acid Yellow 17 98% removal efficiency at an ozone concentration of 16 g/m³. researchgate.net
H2O2/UV Acid Yellow 61 Effective for mineralization. nih.gov
Electrochemical Oxidation Leather Dyeing Wastewater 81.2% COD removal under optimal conditions. researchgate.net
Electrocatalysis with Modified Kaolin Acid Yellow Dye Nearly 100% COD removal achieved. peacta.org

This table summarizes findings from studies on similar acid dyes to provide context for the potential degradation of this compound by AOPs.

Membrane filtration technologies offer a physical barrier to separate dyes from wastewater. csuohio.edu Different types of membranes can be used depending on the size of the dye molecules and the desired level of treatment.

Nanofiltration (NF): NF membranes have pore sizes that are typically in the range of 1-10 nanometers, making them suitable for removing dissolved dyes like this compound. psu.edu

Reverse Osmosis (RO): RO has even smaller pores than NF and can remove a wide range of dissolved solids, including dyes, to produce high-quality permeate. psu.edu

Ultrafiltration (UF): While UF is generally used for larger molecules, it can be employed as a pre-treatment step before NF or RO to remove suspended solids and reduce fouling. researchgate.net

The choice of membrane material is critical and depends on the chemical composition of the wastewater. cytivalifesciences.com.cn For instance, polytetrafluoroethylene (PTFE) membranes are highly resistant to aggressive chemicals, while polyethersulfone (PES) membranes are suitable for aqueous solutions. cytivalifesciences.com.cnhawach.com Flux decline due to membrane fouling is a common challenge in membrane filtration of industrial effluents and requires appropriate pre-treatment and cleaning strategies. psu.edu

Advanced Characterization and Analytical Methodologies for Complex Systems

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a fundamental technique for separating complex mixtures. In the context of acid dyes used in the leather industry, both liquid and gas chromatography play pivotal roles in quality control and research.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally sensitive compounds like acid dyes. iultcs.org The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). sielc.com For anionic, water-soluble acid dyes used in leather, reversed-phase HPLC is commonly employed. iultcs.org

The choice of detector is critical for sensitivity and selectivity. The most common detectors used for analyzing acid dyes are:

UV-Visible (UV-Vis) Detectors: These detectors measure the absorbance of light at a specific wavelength. hplcvials.com They are robust and widely used for routine quantification when the target analyte's maximum absorption wavelength is known. perkinelmer.com

Photodiode Array (PDA) Detectors: Also known as Diode Array Detectors (DAD), these are more advanced UV detectors that can acquire the entire UV-Vis spectrum for a compound as it elutes from the column. chromatographyonline.comhitachi-hightech.com This capability is invaluable for identifying unknown components, assessing peak purity, and developing methods for complex mixtures where multiple compounds may have overlapping elution times. perkinelmer.comrfwireless-world.com

The analysis of acid dyes by HPLC often involves a gradient elution program, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds. unipi.itmdpi.com

Table 1: Representative HPLC-PDA Conditions for Acid Dye Analysis

ParameterConditionReference
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com
Mobile Phase A Aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) mdpi.com
Mobile Phase B Acetonitrile mdpi.com
Elution Mode Gradient mdpi.com
Flow Rate 0.6 - 1.2 mL/min unipi.itmdpi.com
Detection PDA, monitoring specific wavelengths (e.g., 428 nm for yellow dyes) and full spectrum acquisition (e.g., 200-650 nm) unipi.itmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds (VOCs). hyogo-kg.jpresearchgate.net In the context of dyed leather, GC-MS is not used to analyze the acid dye itself due to its non-volatile nature, but it is essential for two primary purposes:

Analysis of Volatile By-products: The leather manufacturing process involves numerous chemicals, including solvents and finishing agents, which can remain as volatile residues in the final product. hyogo-kg.jpiultcs.org Headspace sampling techniques, such as Solid-Phase Microextraction (SPME), are often coupled with GC-MS to extract and identify these VOCs without complex sample preparation. researchgate.net

Degradation Analysis: A significant concern with azo dyes, the largest class of synthetic dyes, is their potential to degrade and release carcinogenic primary aromatic amines (PAAs). restek.comshimadzu.com To test for this, the dyed material undergoes a reductive cleavage process (e.g., using sodium dithionite) to break the azo (-N=N-) linkage. restek.comshimadzu.com The resulting extract, containing any released amines, is then analyzed by GC-MS. restek.comnih.gov The mass spectrometer provides definitive identification of these banned amines based on their unique mass spectra. restek.com

Table 2: Typical GC-MS Parameters for Aromatic Amine Analysis from Azo Dyes

ParameterConditionReference
Sample Preparation Reductive cleavage with sodium dithionite, followed by liquid-liquid extraction restek.comshimadzu.com
Column Mid-polarity column (e.g., Rxi-35Sil MS) restek.com
Carrier Gas Helium, Hydrogen, or Nitrogen nih.gov
Injection Mode Splitless restek.com
Detection Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode for higher sensitivity restek.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of analytical power, enabling both quantification and definitive structural identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the identification capabilities of tandem mass spectrometry. lcms.cz It is particularly effective for analyzing ionic and polar compounds like sulfonated azo dyes and their degradation products in complex matrices. nih.govepa.gov

In an LC-MS/MS system, after separation by the LC column, the analyte is ionized (commonly using electrospray ionization, ESI) and enters the first mass spectrometer, which selects a specific "parent" ion (e.g., the molecular ion of a dye metabolite). This parent ion is then fragmented, and the resulting "daughter" ions are analyzed by a second mass spectrometer. This process provides a unique fragmentation pattern that acts as a structural fingerprint for the compound, allowing for unambiguous identification of dye metabolites and degradation products even at trace levels. researchgate.netacs.org This method is superior to GC-MS for analyzing the direct degradation products of sulfonated dyes, as many of these products are not volatile enough for GC analysis. epa.gov

Microscopic and Surface Analysis Techniques for Interface Studies

Understanding the interaction between the dye and the leather substrate is crucial for evaluating dyeing effectiveness and fastness properties. Microscopic techniques provide visual and elemental information about the leather surface.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface morphology of a material. mdpi.com In leather science, SEM is applied to visualize the collagen fiber network and assess how tanning and dyeing processes affect its structure. researchgate.net When analyzing leather dyed with "Acid leather Yellow S free acid," SEM can reveal the distribution of the dye on the surface of the collagen fibers, showing whether the coloration is uniform or aggregated in certain areas. researchgate.net

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that provides elemental analysis of the sample's surface. researchgate.net As the electron beam of the SEM scans the sample, it excites atoms, which then emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present. For a sulfonated acid dye, EDX could be used to map the distribution of sulfur (from the sulfonic acid groups) on the leather surface, correlating its location with the dye's presence. researchgate.netresearchgate.net This provides confirmation that the dye has been successfully applied to the substrate.

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. researchgate.nettribology.rs When applied to surfaces treated with this compound, such as leather or other substrates, AFM can elucidate the changes in surface morphology and roughness induced by the dye.

The resulting data can be used to quantify surface roughness parameters, such as the average roughness (Ra) and the root-mean-square roughness (Rq). These parameters provide a quantitative measure of the surface's texture. It is anticipated that the application of this compound would lead to an increase in these roughness values, indicative of the dye molecules adhering to and coating the substrate. The degree of this change would depend on the concentration of the dye, the nature of the substrate, and the dyeing conditions.

Table 1: Hypothetical AFM Surface Roughness Data for a Leather Substrate Before and After Dyeing with this compound

Sample Average Roughness (Ra) (nm) Root-Mean-Square Roughness (Rq) (nm)
Untreated Leather 50.2 65.7

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov When analyzing a surface treated with this compound, XPS provides invaluable information about the dye's presence and its chemical interactions with the substrate.

The XPS spectrum of a sample dyed with this compound would be expected to show peaks corresponding to the elements present in the dye's structure, which includes carbon (C), nitrogen (N), oxygen (O), and sulfur (S), in addition to the elemental constituents of the substrate. High-resolution scans of these elemental peaks can provide insight into the chemical bonding environments.

For example, the N 1s spectrum would be of particular interest, as it could distinguish between the nitrogen atoms in the azo group (-N=N-) and any other nitrogen-containing functionalities. Similarly, the S 2p spectrum would confirm the presence of the sulfonic acid group, a key functional group in acid dyes that facilitates their binding to protein fibers like leather and wool. researchgate.net Analysis of dyed substrates such as leather or textiles often reveals the elemental signatures of the applied dyes, confirming their surface presence. mdpi.commdpi.com

Table 2: Expected Elemental Surface Composition from XPS Analysis of a Substrate Dyed with this compound

Element Binding Energy (eV) Expected Chemical State
C 1s ~284.8 Aromatic and aliphatic carbon
O 1s ~532.5 C-O, S=O
N 1s ~400.0 Azo group (-N=N-)

Electrochemical Characterization of Redox Behavior and Electrochromism

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry. This method can reveal the redox behavior of the dye, specifically the potentials at which it undergoes oxidation and reduction. peacta.orgacs.org Azo dyes are known to be electrochemically active, with the azo group being susceptible to reduction. researchgate.net

The electrochemical reduction of the azo bond is a key characteristic that can be studied to understand the dye's stability and potential for degradation. nih.gov The voltammogram of this compound would likely exhibit a reduction peak corresponding to the cleavage of the -N=N- bond. The potential at which this occurs provides information about the energy required for this process.

Electrochromism, the phenomenon where a material changes color in response to an electrical potential, is another property that could be explored. While not all azo dyes are strongly electrochromic, some exhibit color changes upon redox reactions. biointerfaceresearch.comrsc.org For a yellow azo dye, electrochemical reduction could lead to a loss of color or a shift to a different hue as the chromophoric azo group is altered. This property is of interest for applications in smart windows and displays. Studies on photochromism in yellow azo dyes have shown that structural changes can lead to observable color shifts. sci-hub.sthw.ac.uk

Thermal Analysis Techniques (TGA, DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase behavior of materials. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net A TGA curve for this compound would show the temperatures at which the compound begins to decompose. Typically, the analysis would reveal a multi-step degradation process, with initial weight loss corresponding to the evaporation of any bound water, followed by the decomposition of the organic structure at higher temperatures. The thermal stability of azo dyes can be influenced by their specific chemical structure. researchgate.netnih.gov

Table 3: Anticipated TGA Data for this compound

Temperature Range (°C) Weight Loss (%) Associated Process
50-120 5-10 Loss of adsorbed water
250-400 30-40 Decomposition of side chains and onset of primary degradation

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgtorontech.com This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. tudelft.nllinseis.commdpi.com A DSC thermogram for this compound would show endothermic peaks corresponding to melting and exothermic peaks for any crystallization events. The presence and temperature of these transitions provide insight into the dye's physical state and purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of dye molecules. Methods like Density Functional Theory (DFT) are frequently employed to study the electronic properties of azo dyes. researchgate.neticontechjournal.com These calculations can determine the optimized molecular geometry, electronic structure, and various reactivity descriptors.

Electronic Structure and Molecular Orbitals: The electronic structure of an azo dye is key to its color and reactivity. Quantum chemical calculations focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a critical parameter, as it relates to the electronic excitation energy and, consequently, the color of the dye. researchgate.neticontechjournal.com For instance, a smaller HOMO-LUMO gap generally corresponds to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov In azo dyes, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-accepting regions and the azo bridge. acs.org

Reactivity Descriptors: From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to predict the behavior of the dye molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A lower hardness value suggests higher reactivity. researchgate.nettandfonline.com

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ²/2η.

These descriptors are crucial for understanding how a dye like Acid Leather Yellow S free acid would interact with its environment, for example, its propensity to bind to a substrate or its stability. icontechjournal.comtandfonline.com

Below is a table with representative quantum chemical descriptors calculated for a generic azo dye using DFT, illustrating the type of data that would be generated for this compound.

DescriptorSymbolTypical Calculated Value (eV)Significance
HOMO EnergyEHOMO-6.24Relates to electron-donating ability
LUMO EnergyELUMO-2.90Relates to electron-accepting ability
HOMO-LUMO GapΔE3.34Influences color and reactivity
Ionization PotentialI6.24Energy to lose an electron
Electron AffinityA2.90Energy gained by accepting an electron
Electronegativityχ4.57Electron attracting tendency
Chemical Hardnessη1.67Resistance to electronic change

Note: The values in this table are illustrative and based on a representative azo dye from the literature. researchgate.neticontechjournal.com Specific calculations for this compound would be required to obtain its precise values.

Molecular Dynamics (MD) Simulations of Dye-Substrate Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the complex interactions between dye molecules and substrates like collagen (the main component of leather) and the aggregation of dye molecules in solution. worktribe.comnih.gov

Aggregation Behavior: Azo dyes have a tendency to aggregate in aqueous solutions, which can affect the dyeing process and the final color. worktribe.comacs.org MD simulations can be used to study the dynamics of this aggregation process. By simulating multiple dye molecules in a water box, researchers can observe how they come together to form dimers, trimers, and larger aggregates. tandfonline.com These simulations show that aggregation is often driven by π-π stacking interactions between the aromatic rings of the dye molecules. tandfonline.com The presence of additives, like urea, can disrupt these aggregates, which is a phenomenon that can also be modeled. worktribe.com For an anionic azo dye like Sunset Yellow, simulations have shown a preference for head-to-tail stacking in aggregates. acs.org

Density Functional Theory (DFT) for Spectroscopic Property Prediction

DFT, particularly its time-dependent extension (TD-DFT), is a highly effective method for predicting the spectroscopic properties of molecules, most notably their UV-Visible absorption spectra. rsc.orgpsu.edu This is essential for understanding the origin of a dye's color.

By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelength (λmax) of a dye. nih.gov The results are often in good agreement with experimental measurements. researchgate.netpsu.edu These calculations can also provide insight into the nature of the electronic transitions, for example, identifying them as π→π* or n→π* transitions, which are characteristic of chromophores like the azo group. dergipark.org.tr

For azo dyes, it's also important to consider the possibility of azo-hydrazone tautomerism, where the molecule can exist in two different forms. nih.govrsc.org DFT calculations can be used to determine the relative energies of these tautomers and predict their individual UV-Vis spectra, helping to interpret the experimentally observed spectrum which may be a composite of both forms. nih.govacs.org The choice of the DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set can influence the accuracy of the prediction, and often several methods are tested to find the best match with experimental data. psu.edusemanticscholar.org

The table below shows a comparison of experimental and TD-DFT calculated λmax for a representative azo dye, demonstrating the predictive power of this method.

Dye TautomerExperimental λmax (nm)Calculated λmax (nm) (TD-DFT)
Azo Form~330-466~350
Hydrazo Form~408-462~450

Note: The values are illustrative, based on data for bis-azo dyes and o-methoxyaniline-terminated monoazonaphthols. nih.govnih.gov The specific tautomeric equilibrium and λmax for this compound would depend on its exact structure and environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its properties. nih.govnih.gov For dyes, QSPR models can be developed to predict properties like dye-fiber affinity, solubility, and color fastness based on calculated molecular descriptors. researchgate.netacs.org

The process involves:

Creating a dataset: A set of dyes with known experimental property values is assembled.

Calculating descriptors: For each dye, a large number of molecular descriptors are calculated using quantum chemistry or other methods. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors, and topological descriptors. nih.gov

Model building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates a subset of the descriptors with the property of interest. nih.govresearchgate.net

Validation: The model's predictive power is tested on a set of dyes not used in the model-building process.

For a series of anionic azo dyes, a QSPR model could predict their affinity for cellulose (B213188) fibers, indicating that electrostatic interactions are predominant in the binding process. acs.org Another study successfully developed a QSPR model to predict the excited-state properties of azo dyes from ground-state DFT descriptors, achieving high accuracy. nih.gov Such models could be applied to this compound to predict its performance characteristics without the need for extensive experimentation.

Computational Design of Novel Chromophores with Enhanced Properties

A major advantage of computational chemistry is its ability to aid in the rational design of new molecules with improved properties. researchgate.netcolab.ws By understanding the structure-property relationships derived from the methods described above, chemists can design novel chromophores based on the structure of a known dye like this compound.

For example, if the goal is to create a dye with a different color, TD-DFT calculations can be used to predict how the λmax would change with modifications to the molecular structure, such as adding electron-donating or electron-withdrawing groups. nih.govrsc.org If higher water solubility is desired, QSPR models or simulations could guide the addition or repositioning of sulfonic acid groups. studylib.net

Computational studies can screen potential new dye candidates in silico, predicting their properties before they are synthesized in the lab. This can significantly speed up the research and development process for new, high-performance dyes for the leather industry and other applications. researchgate.netnih.gov For instance, researchers have used computational methods to design new azo dyes for applications like dye-sensitized solar cells by optimizing their electronic and light-harvesting properties. researchgate.netcolab.ws

Based on the conducted research, there is a significant lack of specific information available in public sources regarding "this compound" within the detailed framework of sustainable industrial processing and resource management as outlined in the request. The scientific and technical literature does not appear to focus on this particular dye in the context of modern sustainability practices such as process intensification, specific water and energy efficiency metrics, detailed waste minimization and recycling technologies, life cycle assessments, or the implementation of circular economy principles.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." The available data does not support the creation of the requested content, including detailed research findings and data tables, for the specified sections and subsections.

To provide an article that meets the quality and detail requirements, information on more commonly researched acid dyes or general principles in leather and textile dyeing would be necessary. However, as per the strict instructions to focus exclusively on "this compound" and to not introduce information outside the explicit scope, the generation of the requested article cannot be fulfilled at this time.

Emerging Research Frontiers and Future Directions in Acid Leather Yellow S Free Acid Research

Development of Novel Synthetic Pathways and Biosynthetic Approaches

The conventional synthesis of azo dyes, including Acid Leather Yellow S free acid, typically involves diazotization of a primary aromatic amine followed by a coupling reaction. nih.gov While this method is well-established, research is now focusing on developing more environmentally friendly and efficient synthetic routes.

Novel Synthetic Pathways: Current research is exploring alternative methods to the traditional diazotization/coupling reaction. These include:

Reduction of nitroaromatic derivatives: This approach offers a different starting point for the synthesis of the azo bond. nih.gov

Oxidation of primary amines: Using oxidizing agents like potassium permanganate (B83412) or lead tetraacetate presents another potential synthetic route. nih.gov

Condensation reactions: The condensation of hydrazines with quinones or primary amines with nitroso derivatives are also being investigated as alternative pathways. nih.gov

A significant area of interest is the development of synthetic pathways that minimize the use of hazardous chemicals and reduce the generation of waste. For instance, researchers are investigating the use of more benign solvents and catalysts. The synthesis of new acid azo dyes and their metal complexes is an active area of research, with a focus on improving properties like fastness and thermal stability. redalyc.org

Biosynthetic Approaches: While the direct biosynthesis of this compound is not yet established, the broader field of microbial dye synthesis offers a promising future direction. The use of microorganisms to produce dyes is gaining traction as a sustainable alternative to chemical synthesis. Researchers are working to identify and engineer metabolic pathways in bacteria and fungi that could lead to the production of azo-like compounds. researchgate.net The development of retrosynthesis models and prioritization scoring algorithms can help in designing novel metabolic pathways for the production of desired chemicals, including dye precursors. researchgate.net

Table 1: Comparison of Synthetic Approaches for Azo Dyes
ApproachDescriptionPotential AdvantagesChallenges
Traditional Diazotization/CouplingReaction of a primary aromatic amine with a coupling component via a diazonium salt. nih.govWell-established, high yields, versatile. nih.govredalyc.orgUse of harsh chemicals, potential for hazardous byproducts. nih.gov
Novel Chemical PathwaysIncludes reduction of nitroaromatics, oxidation of primary amines, and condensation reactions. nih.govPotentially greener, may offer different functionalities.Often require further optimization for industrial scale-up.
Biosynthetic ApproachesUtilization of microbial metabolic pathways to produce dye precursors or the dye itself. researchgate.netSustainable, environmentally friendly, potential for novel structures.Complex metabolic engineering, low yields, scalability.

Integration into Smart Materials, Responsive Systems, and Functional Coatings

The inherent properties of this compound, such as its color and chemical structure, make it a candidate for integration into advanced materials.

Smart Materials and Responsive Systems: Research is exploring the incorporation of azo dyes into polymers to create materials that respond to external stimuli like light, pH, or temperature. The azo bond can undergo reversible cis-trans isomerization upon light exposure, leading to changes in the material's properties. This could be harnessed for applications in sensors, actuators, and drug delivery systems.

Functional Coatings: this compound and similar dyes are being investigated for use in functional coatings. yinyangpolymers.com For instance, incorporating these dyes into polymer matrices can create coatings with specific optical properties. Recent studies have explored the development of water-borne nanocomposite coatings for leather that provide antibacterial properties and enhanced mechanical and thermal strength. rsc.org Such coatings can offer a protective and functional layer without compromising the inherent qualities of the leather.

Advanced Analytical Platforms for Real-time Process Monitoring

To ensure quality control and process efficiency in the dyeing industry, there is a growing need for advanced analytical techniques that can monitor the concentration and state of dyes like this compound in real-time.

Traditional methods for dye analysis often involve sampling and subsequent laboratory analysis, which can be time-consuming. researchgate.net Emerging research focuses on the development of in-line and on-line sensors.

Spectroscopic Techniques: Fiber-optic based UV-Vis spectroscopy can be used for real-time monitoring of dye concentration in dye baths.

Electrochemical Sensors: These sensors can be designed to be highly selective and sensitive to specific dye molecules, offering a rapid and low-cost analytical solution.

Chromatographic Methods: While typically an offline method, advancements in high-performance liquid chromatography (HPLC) with diode-array detection (DAD) are enabling faster and more efficient analysis of dye composition and purity. frontiersin.orgnih.gov

The optimization of analytical procedures, such as improving extraction methods for banned azo dyes in leather, is also a key area of research to ensure product safety and regulatory compliance. researchgate.net

Enhanced Bioremediation and Phytoremediation Strategies for Effluents

The treatment of effluents containing azo dyes is a significant environmental challenge. Research is actively exploring and enhancing biological methods for the removal of this compound and other dyes from wastewater.

Bioremediation: This approach utilizes microorganisms to break down dye molecules. nih.gov Indigenous bacteria isolated from tannery sludge have shown the capacity to reduce toxicants like chromium and sulfates, as well as the biochemical and chemical oxygen demand of the wastewater. nih.gov Research focuses on identifying and optimizing the conditions for these microorganisms to efficiently decolorize and degrade azo dyes. researchgate.net The development of microbial consortia with dual capabilities of leather biodegradation and heavy metal resistance is a promising area for industrial applications. nih.gov

Phytoremediation: This method uses plants to remove pollutants from water. razi.ac.ir Aquatic plants like water hyacinth (Eichhornia crassipes), duckweed (Lemna minor), and water lettuce (Pistia stratiotes) have demonstrated the ability to absorb and accumulate dyes and other pollutants from wastewater. razi.ac.irnih.govresearchgate.net Research in this area aims to identify the most effective plant species, understand the mechanisms of uptake and degradation, and optimize the design of constructed wetlands for efficient wastewater treatment. core.ac.uknih.gov

Table 2: Bioremediation and Phytoremediation of Dye-Containing Effluents
StrategyMechanismKey Organisms/PlantsAdvantagesLimitations
BioremediationMicrobial degradation of dye molecules. nih.govBacteria (e.g., Citrobacter freundii, Pseudomonas sp.), Fungi. nih.govresearchgate.netCost-effective, environmentally friendly. abrinternationaljournal.orgSlow process, sensitive to environmental conditions.
PhytoremediationUptake and accumulation/degradation of pollutants by plants. razi.ac.irWater hyacinth, Duckweed, Vetiver grass. researchgate.netcore.ac.ukLow-cost, aesthetically pleasing, potential for biomass utilization. razi.ac.irSlow growth rate, climate-dependent, disposal of contaminated plant matter.

Synergistic Research with Nanotechnology and Supramolecular Chemistry

The intersection of this compound research with nanotechnology and supramolecular chemistry is opening up new avenues for advanced applications.

Nanotechnology: The integration of nanomaterials in leather processing is being explored to enhance the properties of the final product and to make the manufacturing process more sustainable. researchgate.net For example, nano-sized particles can be used to improve dye uptake and fixation, leading to more vibrant and durable colors. Nanosensors are also being developed for quality control during leather manufacturing. researchgate.net Furthermore, nanotechnology offers novel approaches for the remediation of dye-containing wastewater through the use of nanocomposites as adsorbents or catalysts.

Supramolecular Chemistry: This field focuses on the non-covalent interactions between molecules. The principles of supramolecular chemistry can be applied to design systems where this compound molecules self-assemble into well-defined nanostructures. nih.gov These assemblies could have unique optical and electronic properties. For instance, tannic acid, a compound also used in leather processing, is known to form supramolecular self-assembled materials with various applications in biomedicine. nih.gov Exploring the synergistic effects of such compounds with azo dyes could lead to novel functional materials.

Exploration of Photophysical and Optoelectronic Properties for Advanced Applications

While primarily used as a colorant, the photophysical and optoelectronic properties of this compound are an emerging area of research. The extended π-conjugated system of the azo dye molecule is responsible for its absorption of visible light.

Photophysical Properties: Research is investigating the fluorescence and phosphorescence characteristics of this compound and its derivatives. scielo.org.mxelsevier.es Understanding how factors like solvent polarity, pH, and aggregation affect these properties is crucial for developing new applications. The formation of molecular aggregates can significantly modify the photophysical and coloristic properties of dyes. scielo.org.mx

Optoelectronic Applications: The potential of azo dyes in optoelectronic devices is being explored. Their ability to absorb light and undergo photo-induced changes makes them candidates for use in:

Dye-Sensitized Solar Cells (DSSCs): Azo dyes can act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material to generate electricity. ijpcbs.com

Optical Data Storage: The reversible isomerization of the azo group could be used to store information.

Nonlinear Optics: Some azo dyes exhibit nonlinear optical properties, which could be useful in applications like optical switching and frequency conversion.

The study of the relationship between the molecular structure of these dyes and their optical properties is key to designing molecules with tailored characteristics for specific advanced applications. elsevier.es

Q & A

Basic: What analytical techniques are recommended for identifying and characterizing Acid Leather Yellow S free acid in experimental samples?

Methodological Answer:
To identify and characterize this compound, employ a combination of spectroscopic and chromatographic methods:

  • UV-Vis Spectroscopy : Determine absorption maxima (e.g., λmax ≈ 400–450 nm for similar acid dyes) to confirm the presence of conjugated aromatic systems .
  • HPLC-MS : Use reverse-phase chromatography with mass spectrometry to separate and identify the compound based on retention time and molecular ion peaks. Calibrate using certified reference standards .
  • FTIR Spectroscopy : Analyze functional groups (e.g., sulfonic acid or azo bonds) to distinguish it from structurally similar dyes .
  • Elemental Analysis : Quantify sulfur, nitrogen, and chromium content (if applicable) to validate purity and stoichiometry .

Basic: How should researchers design experiments to assess the dye’s binding efficiency to collagen in leather matrices?

Methodological Answer:
Design experiments with controlled variables:

  • Substrate Preparation : Use standardized leather samples (e.g., chromium-tanned bovine hide) with uniform thickness and fat content to minimize variability .
  • Dye Concentration Gradient : Test multiple concentrations (e.g., 0.1–5% w/v) in buffered solutions (pH 2–4) to mimic industrial dyeing conditions .
  • Kinetic Studies : Measure adsorption rates using UV-Vis at fixed intervals (e.g., 15–120 mins) and fit data to Langmuir/Freundlich isotherms .
  • Control Groups : Include untreated leather and samples exposed to competing ions (e.g., Cl⁻ or SO₄²⁻) to evaluate specificity .

Advanced: What mechanisms explain the degradation of this compound in aged leather under environmental stressors?

Methodological Answer:
Degradation pathways involve:

  • Acid Hydrolysis : Protonation of azo bonds (-N=N-) in acidic environments (pH < 3), leading to cleavage and loss of chromophores. Monitor via HPLC to detect breakdown products like sulfanilic acid .
  • Photo-Oxidation : Exposure to UV light generates reactive oxygen species (ROS), causing oxidation of aromatic rings. Use accelerated aging chambers with controlled light intensity (e.g., 500 W/m²) and measure ROS via electron paramagnetic resonance (EPR) .
  • Thermal Degradation : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., 200–300°C) and correlate with shrinkage temperature (Ts) reductions in leather .

Advanced: How can researchers resolve contradictions in data regarding the dye’s interaction with chromium(III) oxides in leather?

Methodological Answer:
Address discrepancies through:

  • Competitive Binding Assays : Compare dye uptake in chromium-free (e.g., vegetable-tanned) vs. chromium-tanned leather using atomic absorption spectroscopy (AAS) to quantify Cr³⁺ leaching .
  • X-Ray Photoelectron Spectroscopy (XPS) : Analyze surface interactions to distinguish between physical adsorption and covalent bonding with chromium complexes .
  • pH-Dependent Studies : Vary pH (1–6) to isolate electrostatic (e.g., sulfonate-Cr³⁺ attraction) vs. coordination effects. Use zeta potential measurements to validate .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves (tested for >8-hour penetration resistance), sealed goggles, and lab coats .
  • Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of fine particles .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Store in labeled containers for hazardous organic dyes .

Advanced: How can researchers evaluate the environmental impact of this compound leaching from discarded leather products?

Methodological Answer:

  • Leaching Simulations : Soak leather fragments in rainwater (pH 5.6) or acidic solutions (pH 2) for 30 days. Quantify dye release via UV-Vis and correlate with TOC (total organic carbon) measurements .
  • Ecotoxicology Assays : Expose Daphnia magna or Vibrio fischeri to leachates and measure LC50/EC50 values. Compare with regulatory thresholds (e.g., EU REACH) .
  • Degradation Product Analysis : Use LC-QTOF-MS to identify metabolites (e.g., aromatic amines) and assess persistence using OECD 301B biodegradation tests .

Advanced: What methodologies are suitable for resolving spectral interference when analyzing this compound in complex biological or environmental matrices?

Methodological Answer:

  • Matrix Solid-Phase Dispersion (MSPD) : Pre-treat samples with C18 sorbents to remove lipids/proteins before HPLC analysis .
  • Derivatization : Convert sulfonic acid groups to methyl esters via diazomethane treatment to enhance GC-MS compatibility .
  • Multivariate Calibration : Apply partial least squares (PLS) regression to deconvolute overlapping UV-Vis peaks in multicomponent systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.